molecular formula C76H102O51 B12314582 Maltohexaose eicosaacetate

Maltohexaose eicosaacetate

Cat. No.: B12314582
M. Wt: 1831.6 g/mol
InChI Key: XSGOGJVBNJFJDH-UHFFFAOYSA-N
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Description

Maltohexaose eicosaacetate is a complex oligosaccharide derivative, specifically a peracetylated form of maltohexaose. It is characterized by its molecular formula C76H102O51 and a molecular weight of 1831.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltohexaose eicosaacetate is typically synthesized through the acetylation of maltohexaose. The process involves the reaction of maltohexaose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the maltohexaose molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Maltohexaose eicosaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Maltohexaose eicosaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maltohexaose eicosaacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups on the compound can influence its binding affinity and specificity towards these enzymes, thereby modulating their activity. The pathways involved include glycosidic bond cleavage and formation, as well as acetyl group transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of acetylation, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity. These properties make it particularly useful in applications where modified solubility and reactivity are desired, such as in CO2-based processes and drug delivery systems .

Properties

Molecular Formula

C76H102O51

Molecular Weight

1831.6 g/mol

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3

InChI Key

XSGOGJVBNJFJDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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